Cas no 1806796-57-5 (Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate)

Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate
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- インチ: 1S/C8H7F2N3O4/c1-17-8(14)5-4(11)6(13(15)16)3(2-12-5)7(9)10/h2,7H,11H2,1H3
- InChIKey: FEHAKWQYTLWUIH-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C(=O)OC)C(=C1[N+](=O)[O-])N)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 310
- XLogP3: 1.4
- トポロジー分子極性表面積: 111
Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029066439-1g |
Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate |
1806796-57-5 | 97% | 1g |
$1,534.70 | 2022-03-31 |
Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylateに関する追加情報
Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate (CAS No. 1806796-57-5): A Comprehensive Overview
Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate, identified by its CAS number 1806796-57-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitropyridines, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an amino group, a difluoromethyl substituent, and a nitro group, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate have been extensively studied in recent years. The introduction of the difluoromethyl group into the pyridine core enhances the metabolic stability and binding affinity of the molecule, making it a valuable scaffold for drug design. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, facilitating its exploration in various pharmacological contexts.
One of the most compelling aspects of Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate is its potential as an intermediate in the development of novel therapeutic agents. The nitro group, in particular, can be reduced to an amine, allowing for further functionalization and diversification of the molecular structure. This flexibility has been exploited in several research endeavors aimed at identifying compounds with enhanced pharmacological properties.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The amino and carboxylate functionalities in Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate provide multiple points for interaction with biological targets, making it a promising candidate for such applications. Studies have shown that derivatives of this compound exhibit inhibitory activity against various kinases and other enzymes implicated in disease progression.
The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The presence of a difluoromethyl group in this molecule imparts favorable physicochemical properties, including improved lipophilicity and resistance to metabolic degradation. These attributes are crucial for achieving optimal pharmacokinetic profiles in drug candidates. Furthermore, the nitro group can serve as a handle for further chemical modifications, enabling the synthesis of a wide range of analogs with tailored biological activities.
Recent research has highlighted the potential of Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate as a building block for more complex drug molecules. By leveraging its structural features, researchers have designed and synthesized novel compounds that exhibit potent activity against target proteins. These studies underscore the importance of this intermediate in advancing drug discovery efforts across multiple therapeutic areas.
The biological evaluation of Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate has revealed intriguing insights into its potential therapeutic applications. Preclinical studies have demonstrated its efficacy in models of cancer and inflammatory diseases, suggesting that it may serve as a lead compound for further development. The combination of structural diversity and biological activity makes this compound an attractive candidate for medicinal chemistry investigations.
In conclusion, Methyl 3-amino-5-(difluoromethyl)-4-nitropyridine-2-carboxylate (CAS No. 1806796-57-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the design and optimization of next-generation therapeutic agents.
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